2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound 2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a highly complex oligosaccharide derivative characterized by a branched structure of interconnected oxane (tetrahydropyran) rings. Key structural features include:
- Repeating oxane units: Three interconnected oxane rings, each substituted with multiple hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups, contributing to high polarity and hydrogen-bonding capacity.
- 4-Nitrophenoxy substituent: A nitro group (-NO2) attached to a phenyl ring, which is ether-linked to one of the oxane units. This group introduces electron-withdrawing effects and may influence reactivity or binding interactions.
While direct experimental data for this compound are sparse, its structural complexity aligns with glycosides or polyphenolic derivatives, which often exhibit bioactive properties such as enzyme inhibition or antioxidant activity .
Properties
IUPAC Name |
2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSLEEASXYBLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NO23 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Information
Synonyms: 4-nitrophenyl O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-β-D-glucopyranoside
- CAS No. : 129411-63-8
- Molecular Formula : C36H55NO28
- Molecular Weight : 949.81
- IUPAC Name : (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Synthesis Methods
The synthesis of 2-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic synthesis techniques. Key methods include glycosylation to form glycosidic bonds.
The synthesis process requires careful optimization to achieve high yields and purity, with critical reaction conditions such as temperature, solvent choice, and reaction time.
Chemical Reactivity
This compound can undergo several chemical reactions, including hydrolysis, condensation, and substitution reactions. Reaction outcomes depend on factors such as pH, temperature, and the presence of catalysts or inhibitors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH)
Major Products
- Oxidation of hydroxyl groups would yield aldehydes or ketones.
- Reduction of the nitro group would yield an amine.
- Substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for more complex molecules in organic synthesis.
Biology
Due to its multiple hydroxyl groups, it may interact with biological molecules like proteins and nucleic acids, potentially serving as a biochemical probe.
Medicine
The nitrophenoxy group suggests potential pharmacological activity, possibly as an antimicrobial or anti-inflammatory agent.
Industry
The compound could be used in the development of new materials, such as polymers or surfactants, due to its multiple functional groups.
Mechanism of Action
The compound’s biological activity would likely involve interactions with cellular proteins and enzymes. The nitrophenoxy group could participate in redox reactions, while the hydroxyl groups could form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from recent literature:
Structural and Functional Insights
Branching vs. Linearity: The target compound’s branched oxane network contrasts with the linear 2-arylbenzofuran flavone in . The spiro-oxapentacyclo system in introduces rigid, non-planar geometry, which may enhance binding specificity compared to the target compound’s flexible oxane backbone .
Substituent Effects: The 4-nitrophenoxy group in the target compound and ’s molecule imparts distinct electronic properties. Nitro groups are meta-directing in electrophilic substitution, which could influence degradation pathways or interaction with aromatic-binding proteins . ’s ethenyl and hydroxyphenyl groups enable π-π stacking and covalent interactions, absent in the target compound, explaining its broader bioactivity profile (e.g., receptor binding) .
Hydrogen-Bonding Capacity: The target compound’s high H-bond donor/acceptor count (~10/20) exceeds ’s simpler structure (5/9), correlating with greater solubility but lower oral bioavailability. This aligns with QSPR models where polar surface area >140 Ų predicts poor absorption .
Synthetic and Analytical Challenges :
Biological Activity
The compound 2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and glycosidic linkages. Its molecular formula is , with a molecular weight of approximately 1229.323 g/mol. This compound exhibits a range of biological activities that warrant detailed exploration.
Structural Characteristics
The compound's extensive hydroxylation and the presence of a para-nitrophenoxy group contribute to its unique chemical properties and potential biological activities. The multiple hydroxyl groups enhance its solubility and bioavailability, making it an interesting candidate for therapeutic applications.
Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity. The presence of hydroxyl groups is known to enhance interactions with biological macromolecules, potentially allowing the compound to disrupt microbial cell membranes or interfere with metabolic pathways.
- Enzyme Interaction : The compound may act as a substrate for specific enzymes involved in carbohydrate metabolism. Its structural complexity suggests potential interactions with proteins and nucleic acids, influencing their activity and stability.
- Therapeutic Applications : Due to its structural features, the compound is being investigated for its potential role in drug development, particularly in targeting metabolic pathways associated with diseases such as diabetes and cancer.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit certain enzymes linked to carbohydrate metabolism. For instance, it was found to interact with glycosidases and other carbohydrate-active enzymes, suggesting its utility as an enzyme inhibitor or modulator .
- Antitumor Activity : Recent research has highlighted the compound's potential antitumor effects against various cancer cell lines. In particular, studies have shown promising results in inhibiting the proliferation of colon cancer cells (CT26) when treated with extracts containing this compound .
Data Table
Future Directions
Further research is required to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with target enzymes and receptors.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in relevant disease models.
- Structural Modifications : Exploring analogs of the compound to enhance its bioactivity and reduce any potential toxicity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this complex oligosaccharide derivative, and how can computational tools aid in optimizing reaction pathways?
- Methodological Answer : Synthesis of such highly substituted oligosaccharides requires regioselective protection/deprotection strategies and coupling reactions. Computational reaction path search methods (e.g., quantum chemical calculations) can predict feasible pathways by evaluating transition states and intermediates . For example, density functional theory (DFT) can identify energetically favorable glycosylation sites. Experimental validation should follow, using techniques like high-performance liquid chromatography (HPLC) to monitor reaction progress.
Q. How can researchers confirm the stereochemical configuration and branching pattern of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY, HSQC, and NOESY) is critical for assigning stereochemistry. Compare experimental data with ChEBI database entries (e.g., CHEBI:155517) for analogous structures . X-ray crystallography is recommended for resolving ambiguous configurations, provided single crystals can be obtained. Mass spectrometry (MS) with collision-induced dissociation (CID) can verify branching patterns by analyzing fragment ions .
Q. What stability studies are necessary for this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., pH extremes, heat, light exposure). Monitor degradation via HPLC-UV or LC-MS. Evidence suggests the compound is stable under recommended storage (dry, inert atmosphere, 25°C), but nitroaryl ether groups may hydrolyze under acidic conditions, requiring pH-controlled environments .
Q. How should researchers address the lack of toxicological and ecological data for this compound?
- Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) using human cell lines. For ecological impact, use quantitative structure-activity relationship (QSAR) models to predict biodegradation and bioaccumulation. Experimental validation via Daphnia magna acute toxicity tests and algal growth inhibition assays is advised .
Advanced Research Questions
Q. What computational strategies can predict the compound’s conformational dynamics and interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can explore conformational flexibility. Docking studies (AutoDock Vina, Schrödinger) against carbohydrate-binding proteins (e.g., lectins) require force field parameterization for nitroaryl ether groups. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics .
Q. How can contradictory data on the compound’s bioactivity across studies be systematically resolved?
- Methodological Answer : Apply statistical design of experiments (DoE) to identify critical variables (e.g., purity, solvent polarity, temperature). Meta-analysis of existing data with multivariate regression can isolate confounding factors. Replicate studies under standardized conditions (e.g., ISO 10993 for biocompatibility testing) .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use hydrophilic interaction liquid chromatography (HILIC) with MS detection for high-resolution separation. For large-scale purification, simulated moving bed (SMB) chromatography can improve yield. Evidence highlights membrane separation technologies (e.g., nanofiltration) for removing low-molecular-weight byproducts .
Q. How can researchers elucidate the compound’s role in modulating enzymatic or cellular pathways?
- Methodological Answer : Employ CRISPR-Cas9 gene editing to create knockout cell lines lacking specific glycosyltransferases. Monitor changes in metabolite flux via -labeled glucose tracing and LC-MS metabolomics. Förster resonance energy transfer (FRET) probes can visualize real-time interactions in live cells .
Key Considerations for Experimental Design
- Reproducibility : Document solvent batch effects (e.g., residual water in DMSO) and storage conditions rigorously.
- Safety : Use explosion-proof equipment during high-temperature reactions due to nitro group instability .
- Data Sharing : Contribute structural and spectral data to public repositories (e.g., ChEBI, PubChem) to address literature gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
